6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a thiophene ring fused to a pyrido[4,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrido[4,3-d]pyrimidine precursors. One common method includes the use of formic acid as a cyclization agent . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as reagents for cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thiophene-fused pyrimidine with similar electronic properties.
Thieno[3,4-b]pyridine: A related compound with a different fusion pattern, leading to distinct chemical and biological properties.
Uniqueness
6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific fusion pattern and the presence of the thiophene-3-carbonyl group. This structure imparts unique electronic and steric properties, making it a valuable scaffold for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESMZWDKBTXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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